molecular formula C16H15NO3 B2698534 (2E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(furan-2-yl)prop-2-enamide CAS No. 2097940-64-0

(2E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(furan-2-yl)prop-2-enamide

Cat. No.: B2698534
CAS No.: 2097940-64-0
M. Wt: 269.3
InChI Key: ZKYCHCIGMOKHAT-BQYQJAHWSA-N
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Description

(2E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(furan-2-yl)prop-2-enamide is a synthetic organic compound that features a benzofuran and furan moiety. Compounds containing these structures are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(furan-2-yl)prop-2-enamide typically involves the following steps:

    Formation of the Benzofuran Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Furan Moiety: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Coupling Reactions: The benzofuran and furan moieties are then coupled through a series of reactions, often involving amide bond formation using reagents such as carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and benzofuran rings, using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be performed on the amide group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and furan rings.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles such as amines and thiols

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield epoxides or hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules with potential biological activity.

Biology

In biological research, derivatives of this compound may be studied for their interactions with various biological targets, such as enzymes or receptors.

Medicine

Potential medicinal applications include the development of new pharmaceuticals, particularly those targeting specific pathways or diseases where benzofuran and furan derivatives have shown efficacy.

Industry

In the industrial sector, the compound could be used in the synthesis of materials with specific properties, such as polymers or advanced materials for electronics.

Mechanism of Action

The mechanism of action of (2E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(furan-2-yl)prop-2-enamide would depend on its specific biological target. Generally, compounds with benzofuran and furan structures can interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(furan-2-yl)prop-2-enamide
  • Benzofuran derivatives : Known for their diverse biological activities, including anti-inflammatory and anticancer properties.
  • Furan derivatives : Often studied for their antimicrobial and antioxidant activities.

Uniqueness

The uniqueness of this compound lies in its combined benzofuran and furan structures, which may confer unique biological activities and chemical reactivity compared to compounds containing only one of these moieties.

Properties

IUPAC Name

(E)-N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c18-16(8-7-13-4-3-9-19-13)17-10-12-11-20-15-6-2-1-5-14(12)15/h1-9,12H,10-11H2,(H,17,18)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYCHCIGMOKHAT-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)CNC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C2=CC=CC=C2O1)CNC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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